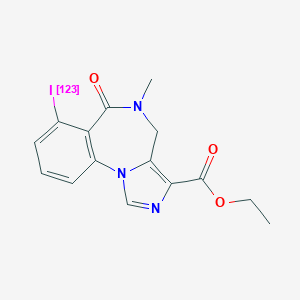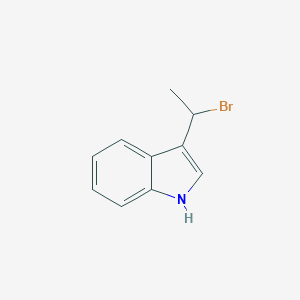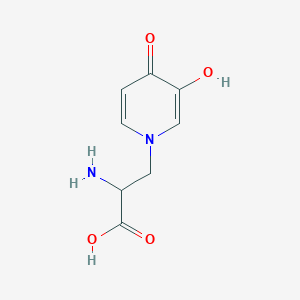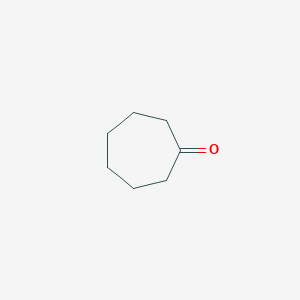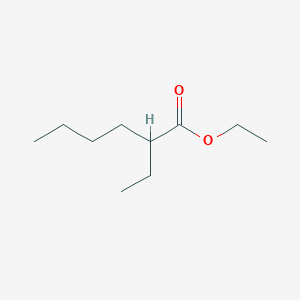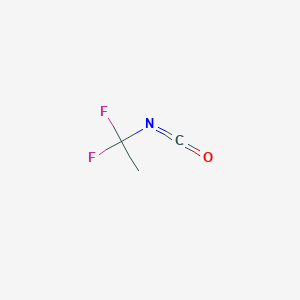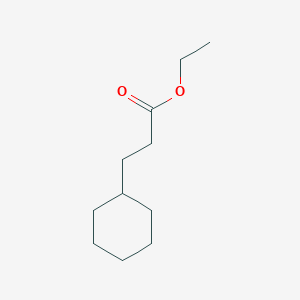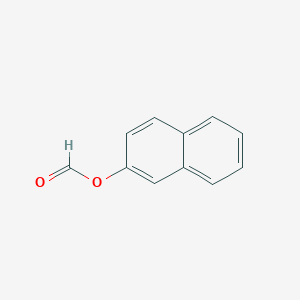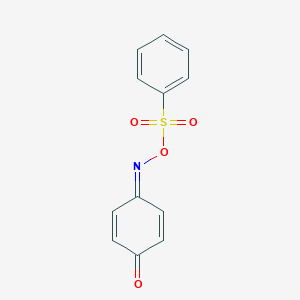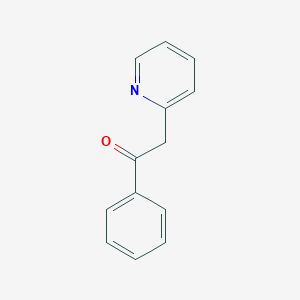
1-Phenyl-2-(pyridin-2-yl)ethan-1-one
概要
説明
1-Phenyl-2-(pyridin-2-yl)ethan-1-one is a chemical compound with the CAS Number: 1620-53-7 . It has a molecular weight of 197.24 and its IUPAC name is (Z)-1-phenyl-2-(2-pyridinyl)ethenol .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one consists of a phenyl group (a benzene ring) attached to a pyridin-2-yl group (a benzene ring with a nitrogen atom) via an ethan-1-one group (a two-carbon chain with a carbonyl group at one end) .Physical And Chemical Properties Analysis
1-Phenyl-2-(pyridin-2-yl)ethan-1-one is a powder at room temperature with a melting point of 50-55°C . It has a density of 1.127±0.06 g/cm3 .科学的研究の応用
Iron Chelation in Hematology
Scientific Field
Hematology
Application Summary
The compound has been studied for its role as an iron chelator, which is significant in the treatment of diseases related to iron overload and as a potential antitumor agent .
Methods of Application
Researchers used fluorometric analysis in THP-1 cells to evaluate the ability of the compound to reduce the labile iron pool (LIP). Spectrophotometric analysis was then employed to measure methemoglobin production in human red blood cells lysates and intact cells treated with the compound .
Results
The compound significantly reduced LIP in THP-1 cells and showed notably lesser production of methemoglobin compared to other chelators, indicating its potential for in vivo studies due to reduced methemoglobinemia .
Anti-Fibrosis Activity in Pharmacology
Scientific Field
Pharmacology
Application Summary
Derivatives of the compound have been synthesized and evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .
Results
Some derivatives showed better anti-fibrotic activities than standard drugs, with two compounds exhibiting the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Antibacterial Activity in Microbiology
Scientific Field
Microbiology
Application Summary
2-Phenacylpyridine and related ketones have been prepared and their antibacterial activities have been investigated .
Methods of Application
The synthesis of these compounds was followed by testing their efficacy against various bacterial strains to determine their antibacterial properties .
Results
The study found that these compounds possess significant antibacterial activity, which could be further explored for therapeutic applications .
Tautomer Stability and Acidity in Chemistry
Scientific Field
Chemistry
Application Summary
Phenacylpyridines, including the compound , have been studied for their tautomer stability and acidity, which are important for understanding their chemical behavior .
Methods of Application
Computational methods were used to predict the aqueous acidity and tautomeric equilibrium constants for a family of phenacylpyridines .
Results
The predictions provided insights into the stability of different tautomers and their relative acidity, which is valuable for designing new compounds with desired properties .
Synthesis of Heterocyclic Compounds in Organic Chemistry
Scientific Field
Organic Chemistry
Application Summary
The compound has been utilized in the synthesis of novel heterocyclic compounds, which are important in medicinal chemistry .
Methods of Application
Isoxazolo[2,3-a]pyridinium salt was formed from 2-(phenylethynyl)pyridine and underwent Reissert–Henze-type reactions to afford 6-substituted 2-phenacylpyridines .
Results
This method introduced functional groups into the phenacylpyridine framework and facilitated the oxidation of the phenacyl group to afford α-diketones .
Imidazole Derivatives in Drug Development
Scientific Field
Drug Development
Application Summary
Imidazole derivatives, which can be synthesized from compounds like 1-phenyl-2-pyridin-2-ylethanone, have a broad range of biological activities and are key in the development of new drugs .
Methods of Application
Various synthetic routes have been explored to create imidazole derivatives with different biological activities .
Results
These derivatives show diverse biological activities, such as antibacterial, antitumor, and anti-inflammatory effects, making them significant in the pharmaceutical industry .
This analysis provides a detailed look into the multifaceted applications of “1-phenyl-2-pyridin-2-ylethanone” and its derivatives, highlighting their potential in various scientific fields and their impact on future research and therapeutic strategies.
Antitumor Activity in Cancer Research
Scientific Field
Cancer Research
Application Summary
The compound has been investigated for its antitumor activity, particularly as an iron chelator that could potentially inhibit cancer cell growth .
Methods of Application
Studies have used the compound to test its effect on labile iron pool (LIP) in cancer cells and its ability to induce methemoglobin formation, which is a side effect of some iron chelators .
Results
The compound showed a significantly lower ability to catalyze the formation of methemoglobin compared to other chelators, suggesting its potential for future in vivo studies as an antitumor agent .
Inhibition of HIV-1 in Virology
Scientific Field
Virology
Application Summary
Derivatives of “1-phenyl-2-pyridin-2-ylethanone” have been developed to increase IKBα expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 .
Methods of Application
The compound’s derivatives were tested for their ability to reduce the labile iron pool (LIP) in promonocytic cells and their effect on methemoglobin induction in red blood cells .
Results
The novel derivatives showed promising results in inhibiting HIV-1, indicating their potential as anti-HIV agents .
Chemical Synthesis of Heterocyclic Compounds
Application Summary
The compound is used in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals .
Methods of Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized using “1-phenyl-2-pyridin-2-ylethanone” as a starting material .
Results
These derivatives were evaluated for their biological activities, showing potential for further pharmacological development .
Safety And Hazards
特性
IUPAC Name |
1-phenyl-2-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOXTMGJZNCXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167283 | |
| Record name | 1-Phenyl-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(pyridin-2-yl)ethan-1-one | |
CAS RN |
1620-53-7 | |
| Record name | 1-Phenyl-2-(2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-2-(pyridin-2-yl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1620-53-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-(pyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Benzoylmethyl)pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4PQH6DT4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



